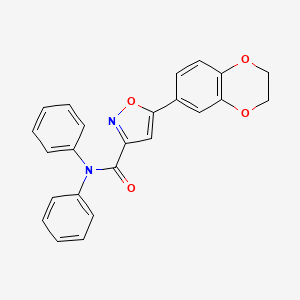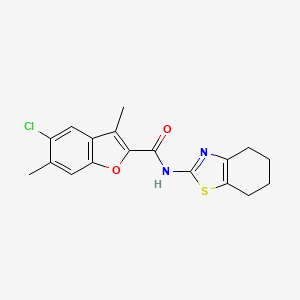![molecular formula C21H18BrN3O4 B11360481 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide](/img/structure/B11360481.png)
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a methyl group, and an oxadiazole ring, among other functional groups. The presence of these diverse functional groups makes this compound an interesting subject for chemical synthesis and analysis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne.
Introduction of the Bromine Atom: Bromination of the benzofuran ring can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through a cyclization reaction involving a hydrazide and a carboxylic acid derivative.
Coupling of the Phenyl Group: The phenyl group with the propan-2-yloxy substituent can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling.
Final Coupling to Form the Carboxamide: The final step involves coupling the benzofuran derivative with the oxadiazole derivative to form the carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve scaling up the reactions to larger volumes and implementing continuous flow processes.
Análisis De Reacciones Químicas
Types of Reactions
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as azides or nitriles.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound may have potential as a biological probe or as a lead compound for the development of new drugs. Its interactions with biological targets can be studied to understand its mechanism of action.
Medicine: The compound may have potential therapeutic applications, such as in the treatment of diseases or as a diagnostic agent. Its pharmacological properties can be investigated through preclinical and clinical studies.
Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes. Its chemical properties make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism of action can be elucidated through biochemical and biophysical studies, such as enzyme assays, receptor binding studies, and molecular modeling.
Comparación Con Compuestos Similares
Similar Compounds
6-bromo-3-methyl-1-benzofuran-2-carboxamide: This compound lacks the oxadiazole and phenyl groups, making it less complex and potentially less active.
3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide: This compound lacks the bromine atom, which may affect its reactivity and biological activity.
6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its solubility and reactivity.
Uniqueness
The uniqueness of 6-bromo-3-methyl-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}-1-benzofuran-2-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties The presence of the bromine atom, oxadiazole ring, and phenyl group with a propan-2-yloxy substituent makes this compound distinct from other similar compounds
Propiedades
Fórmula molecular |
C21H18BrN3O4 |
|---|---|
Peso molecular |
456.3 g/mol |
Nombre IUPAC |
6-bromo-3-methyl-N-[4-(4-propan-2-yloxyphenyl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H18BrN3O4/c1-11(2)27-15-7-4-13(5-8-15)18-20(25-29-24-18)23-21(26)19-12(3)16-9-6-14(22)10-17(16)28-19/h4-11H,1-3H3,(H,23,25,26) |
Clave InChI |
WDFNPHLUVFSNBH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(OC2=C1C=CC(=C2)Br)C(=O)NC3=NON=C3C4=CC=C(C=C4)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethylphenyl)-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360426.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]butanamide](/img/structure/B11360439.png)

![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]pentanamide](/img/structure/B11360445.png)
![2-Cyclohexyl-6-(4-fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B11360450.png)
![5-[1-hydroxy-2-(4-{[(thiophen-2-ylmethyl)amino]methyl}phenoxy)ethyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B11360455.png)
![N-[2-(benzylcarbamoyl)phenyl]-1-[2-(5-methyl-1H-indol-3-yl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11360468.png)
![N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11360474.png)
![2-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-(3-methylphenyl)pyridine-3-carboxamide](/img/structure/B11360476.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}pentanamide](/img/structure/B11360492.png)

